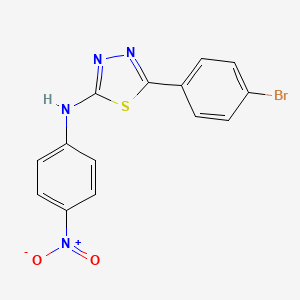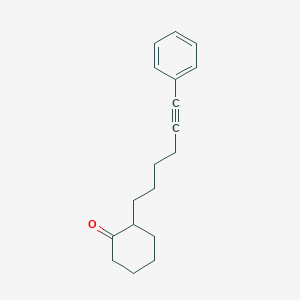
Cyclohexanone, 2-(6-phenyl-5-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- is an organic compound with the molecular formula C18H22O. It contains a cyclohexanone core substituted with a phenyl-hexynyl group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and a ketone functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- typically involves the alkylation of cyclohexanone with a suitable phenyl-hexynyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the phenyl-hexynyl halide .
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 2-(6-phenyl-5-hexynyl)- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl-hexynyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl-hexynyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Hexynylbenzene: Similar structure but lacks the cyclohexanone core.
Uniqueness
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- is unique due to its combination of a cyclohexanone core with a phenyl-hexynyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
721971-25-1 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2-(6-phenylhex-5-ynyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H22O/c19-18-15-9-8-14-17(18)13-7-2-1-4-10-16-11-5-3-6-12-16/h3,5-6,11-12,17H,1-2,7-9,13-15H2 |
Clé InChI |
ZYBNVCLRLDZBEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CCCCC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


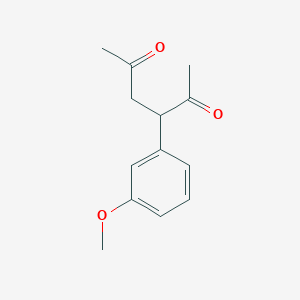
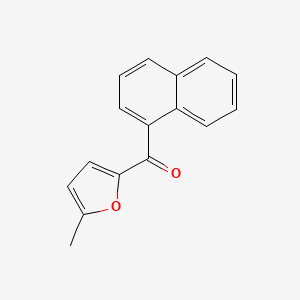
![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
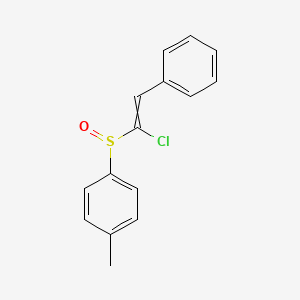
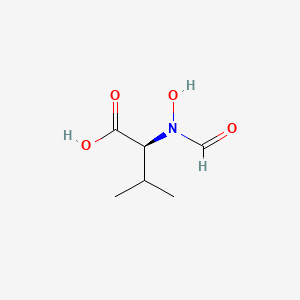
![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
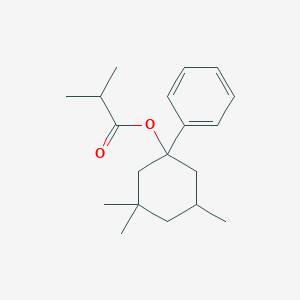
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
